
(2,5-Bis(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Bis(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C8H6F6N2S2 and a molecular weight of 308.27 g/mol . This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production methods for (2,5-Bis(trifluoromethylthio)phenyl)hydrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Bis(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
(2,5-Bis(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which (2,5-Bis(trifluoromethylthio)phenyl)hydrazine exerts its effects involves the activation of substrates and stabilization of transition states through hydrogen bonding. The trifluoromethylthio groups play a crucial role in this process by stabilizing negative charges that develop during reactions . The hydrazine group can also participate in redox reactions, further contributing to the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
(2,4-Bis(trifluoromethylthio)phenyl)hydrazine: Similar structure but with different substitution pattern on the phenyl ring.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains thiourea instead of hydrazine and different substitution pattern.
Uniqueness
(2,5-Bis(trifluoromethylthio)phenyl)hydrazine is unique due to the specific positioning of the trifluoromethylthio groups and the presence of the hydrazine functional group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H6F6N2S2 |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
[2,5-bis(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2S2/c9-7(10,11)17-4-1-2-6(5(3-4)16-15)18-8(12,13)14/h1-3,16H,15H2 |
Clave InChI |
BSYLTYOHCDGMML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SC(F)(F)F)NN)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



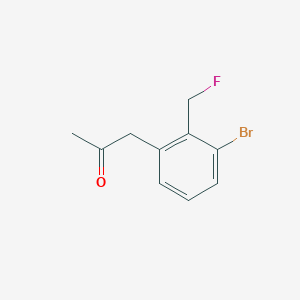
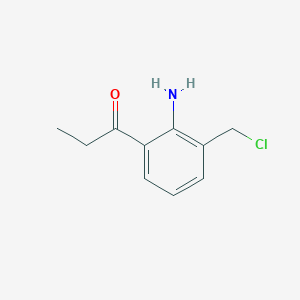


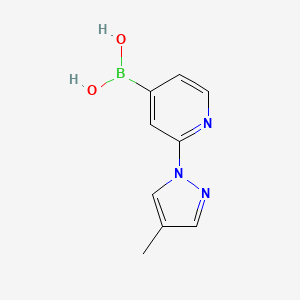
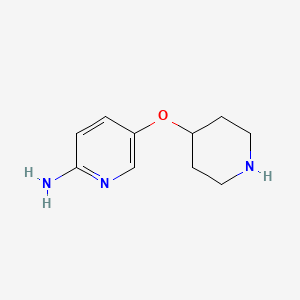
![1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14072011.png)
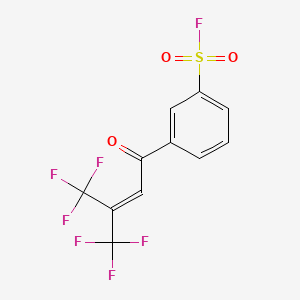
![Benzyl 3-[(Chlorosulfonyl)methyl]benzoate](/img/structure/B14072015.png)
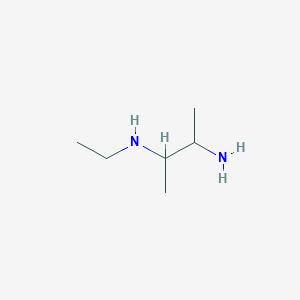
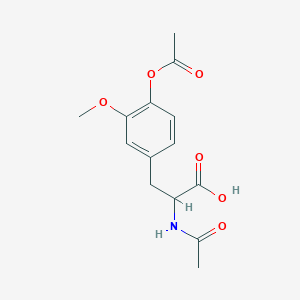
![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)

